N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with the molecular formula and a molecular weight of 414.52 g/mol. This compound is characterized by its unique structure, which includes a morpholinoethyl group and a cyclopentapyrimidine moiety. It is classified as a thioacetamide derivative, which indicates that it contains a sulfur atom in its functional groups.
The compound's IUPAC name is N-(3-acetylphenyl)-2-[[1-(2-morpholinoethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide, highlighting its complex chemical architecture. It is primarily sourced from chemical suppliers and research institutions, where it is utilized for various scientific applications.
The synthesis of N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide typically involves several steps:
The molecular structure of N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide can be represented using various structural formulas:
InChI=1S/C21H26N4O3S/c1-14(26)15-6-4-7-16(12-15)22-19(27)13-29-20-17-8-5-9-18(17)25(21(28)23-20)11-10-24(2)3/h4,6-7,12H,5,8-11,13H2,1-3H3,(H,22,27)This InChI string provides a detailed representation of the compound's connectivity and stereochemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.52 g/mol |
| Purity | Typically 95% |
N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide can participate in various chemical reactions due to its functional groups:
Each reaction pathway requires specific conditions to optimize yields and minimize by-products.
Further studies are needed to elucidate its specific biological activities and therapeutic potential.
The physical and chemical properties of N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-y)thio)acetamide include:
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
These properties are crucial for understanding the handling and storage requirements for this compound in laboratory settings.
N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-y)thio)acetamide has several scientific applications:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6